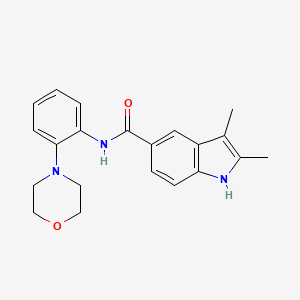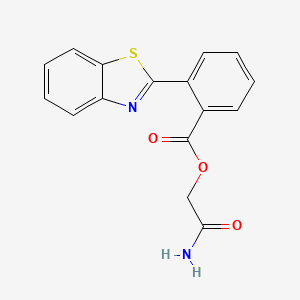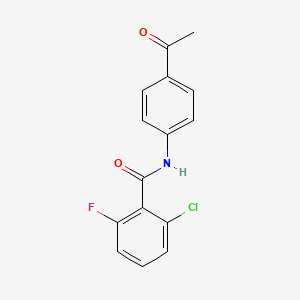
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide, also known as SM-130686, is a novel small molecule compound that has attracted significant attention due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide is not fully understood. However, it has been suggested that 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide exerts its therapeutic effects by modulating the activity of various signaling pathways in cells. 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has been shown to inhibit the activity of NF-kB, a transcription factor that plays a critical role in regulating inflammation and cell survival.
Biochemical and Physiological Effects:
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide is its specificity for certain signaling pathways, which allows for targeted therapy. However, the complexity of the synthesis process and the lack of detailed knowledge about its mechanism of action pose significant challenges for further research. Additionally, the lack of in vivo toxicity data limits its potential for clinical applications.
Orientations Futures
Despite the challenges, 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has significant potential for further research and development. Future studies could focus on optimizing the synthesis process to improve yield and reduce cost. Further research is also needed to understand the mechanism of action of 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide and its potential for clinical applications. Additionally, 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide could be used as a lead compound for the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide involves several steps, including the condensation of 2,3-dimethylaniline with 2-chloro-4-nitrophenyl morpholine, reduction of the nitro group, and cyclization to form the indole ring. The final step involves the introduction of a carboxamide group to the indole ring. The synthesis of 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide has been tested in vitro and in vivo for its efficacy in treating multiple sclerosis, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-15(2)22-18-8-7-16(13-17(14)18)21(25)23-19-5-3-4-6-20(19)24-9-11-26-12-10-24/h3-8,13,22H,9-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIYCWKJSDYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-(2-morpholin-4-ylphenyl)-1H-indole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B7476533.png)
![3-[2-(4-carbamoylanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B7476537.png)
![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate](/img/structure/B7476555.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4R)-4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]acetamide](/img/structure/B7476566.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B7476580.png)
![1-[3-(2-Phenylphenoxy)propyl]piperidine](/img/structure/B7476582.png)



![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)

![2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B7476618.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476624.png)
![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)